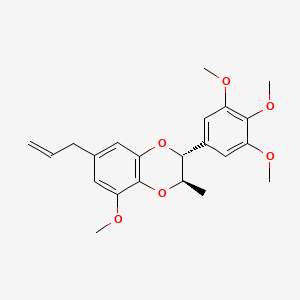
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is an organic compound that features a bromine atom attached to a propene group, which is further connected to a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide can be synthesized through the reaction of 3-bromoprop-1-ene with pyridine under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and may require a catalyst to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen gas, and acids are used. These reactions may require catalysts like palladium or platinum.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Addition Reactions: Products include dibromo derivatives, hydrogenated alkanes, or halogenated compounds.
Oxidation and Reduction Reactions: Products include epoxides or reduced alkanes.
科学的研究の応用
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinium ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through covalent or non-covalent interactions with the target molecules.
類似化合物との比較
Propargyl bromide: An organic compound with a similar bromine substituent but different structural features.
Allyl bromide: Another brominated compound with a different alkene group.
Bromoacetone: A brominated ketone with distinct reactivity.
Uniqueness: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is unique due to its combination of a bromine atom, a propene group, and a pyridinium ion
特性
CAS番号 |
138617-70-6 |
|---|---|
分子式 |
C8H9Br2N |
分子量 |
278.97 g/mol |
IUPAC名 |
1-(3-bromoprop-1-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C8H9BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-4,6-8H,5H2;1H/q+1;/p-1 |
InChIキー |
NPFXTWFGZLUEHQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)C=CCBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
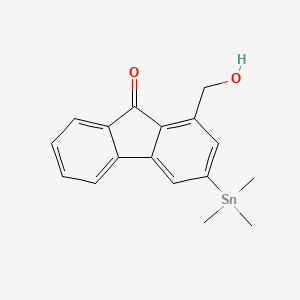

![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

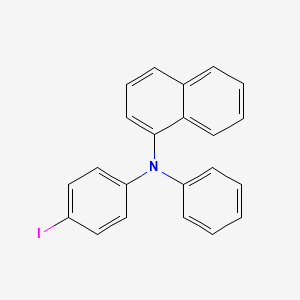
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
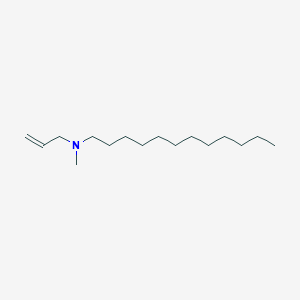
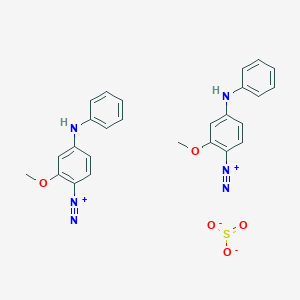
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
